molecular formula C16H16N2O4 B5798920 4-ethoxy-N-(2-methyl-5-nitrophenyl)benzamide

4-ethoxy-N-(2-methyl-5-nitrophenyl)benzamide

Cat. No. B5798920
M. Wt: 300.31 g/mol
InChI Key: MAICFWXWTGMWQH-UHFFFAOYSA-N
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Description

4-ethoxy-N-(2-methyl-5-nitrophenyl)benzamide, also known as ENB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. ENB has been studied extensively for its unique properties and potential benefits in scientific research.

Mechanism of Action

4-ethoxy-N-(2-methyl-5-nitrophenyl)benzamide binds to the colchicine binding site on tubulin, a protein that plays a critical role in the formation of microtubules. By binding to this site, 4-ethoxy-N-(2-methyl-5-nitrophenyl)benzamide disrupts the formation of microtubules, leading to the inhibition of cellular processes such as mitosis and cell migration. This mechanism of action is what makes 4-ethoxy-N-(2-methyl-5-nitrophenyl)benzamide a promising candidate for both imaging and therapeutic applications.
Biochemical and Physiological Effects
4-ethoxy-N-(2-methyl-5-nitrophenyl)benzamide has been shown to have a low toxicity profile, making it a safe compound for use in scientific research. It has also been shown to have good cell permeability, allowing it to easily enter cells and bind to its target. In addition, 4-ethoxy-N-(2-methyl-5-nitrophenyl)benzamide has been shown to have a long half-life in cells, making it an ideal candidate for long-term imaging studies.

Advantages and Limitations for Lab Experiments

One of the primary advantages of 4-ethoxy-N-(2-methyl-5-nitrophenyl)benzamide is its selectivity for the colchicine binding site on tubulin. This allows for specific targeting of microtubules, which is important for both imaging and therapeutic applications. 4-ethoxy-N-(2-methyl-5-nitrophenyl)benzamide also has a high binding affinity for tubulin, making it an effective probe for imaging studies.
One limitation of 4-ethoxy-N-(2-methyl-5-nitrophenyl)benzamide is its relatively low fluorescence intensity, which can make it difficult to detect in some imaging applications. In addition, 4-ethoxy-N-(2-methyl-5-nitrophenyl)benzamide has limited solubility in aqueous solutions, which can make it challenging to work with in some experimental settings.

Future Directions

There are many potential future directions for 4-ethoxy-N-(2-methyl-5-nitrophenyl)benzamide research. One area of interest is the development of more potent derivatives of 4-ethoxy-N-(2-methyl-5-nitrophenyl)benzamide for use as anticancer drugs. Another potential direction is the development of new imaging techniques that can enhance the fluorescence intensity of 4-ethoxy-N-(2-methyl-5-nitrophenyl)benzamide, allowing for more sensitive imaging of cellular structures. Additionally, 4-ethoxy-N-(2-methyl-5-nitrophenyl)benzamide could be further studied for its potential as a treatment for fungal infections, which could have important implications for the development of new antifungal drugs.

Synthesis Methods

4-ethoxy-N-(2-methyl-5-nitrophenyl)benzamide can be synthesized through a multi-step process involving the reaction of 4-ethoxybenzoyl chloride with 2-methyl-5-nitroaniline in the presence of a base. The resulting intermediate is then subjected to reduction and acetylation to yield the final product, 4-ethoxy-N-(2-methyl-5-nitrophenyl)benzamide. This synthesis method has been optimized to produce high yields of pure 4-ethoxy-N-(2-methyl-5-nitrophenyl)benzamide, making it a reliable method for large-scale production.

Scientific Research Applications

4-ethoxy-N-(2-methyl-5-nitrophenyl)benzamide has been extensively studied for its potential applications in scientific research. One of the primary areas of interest is its use as a fluorescent probe for imaging cellular structures. 4-ethoxy-N-(2-methyl-5-nitrophenyl)benzamide has been shown to selectively bind to the microtubule network, allowing for high-resolution imaging of these structures in live cells. This has important implications for the study of cellular processes such as mitosis and cell migration.
In addition to its use as a fluorescent probe, 4-ethoxy-N-(2-methyl-5-nitrophenyl)benzamide has also been studied for its potential as a therapeutic agent. It has been shown to inhibit the growth of cancer cells in vitro, making it a promising candidate for further development as an anticancer drug. 4-ethoxy-N-(2-methyl-5-nitrophenyl)benzamide has also been shown to have antifungal properties, making it a potential treatment for fungal infections.

properties

IUPAC Name

4-ethoxy-N-(2-methyl-5-nitrophenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O4/c1-3-22-14-8-5-12(6-9-14)16(19)17-15-10-13(18(20)21)7-4-11(15)2/h4-10H,3H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAICFWXWTGMWQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-ethoxy-N-(2-methyl-5-nitrophenyl)benzamide

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